molecular formula C6HF4NaO4S B1324517 Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate CAS No. 221908-17-4

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Cat. No. B1324517
CAS RN: 221908-17-4
M. Wt: 268.12 g/mol
InChI Key: HVXPVJLSYQBYCR-UHFFFAOYSA-M
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Description

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is a synthetic compound . It is a water-soluble active esterification agent that can convert hydrophobic labeling agents with carboxyl groups into water-soluble active esterification bodies under mild conditions .


Molecular Structure Analysis

The molecular formula of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is C6HF4NaO4S . Its molecular weight is 268.11 . The InChI Key is HVXPVJLSYQBYCR-UHFFFAOYSA-M .


Chemical Reactions Analysis

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used as a probe for catalytic reactions . It has been shown to be active in the oxidation of glycols and ethylene glycols .


Physical And Chemical Properties Analysis

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate appears as a white to almost white powder or crystal . .

Scientific Research Applications

Fluorination Reagents

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a compound and is widely used in the pharmaceutical and agrochemical industries due to the unique properties of fluorine.

Fluorinated Building Blocks

This compound is also used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various organic compounds, especially in the pharmaceutical industry, where they can improve the biological activity and metabolic stability of drugs.

Probe for Catalytic Reactions

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used as a probe for catalytic reactions . It has been shown to be active in the oxidation of glycols and ethylene glycols .

Preparation of Water-Soluble Labels

This compound is used in the preparation of water-soluble labels . These labels are used in various fields, including biological research, where they can be used to label proteins and other biomolecules.

Protein Labeling

In a specific application of water-soluble labels, Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is used for protein labeling . This is particularly useful in biological research, where it allows scientists to track the movement and interactions of proteins within cells.

properties

IUPAC Name

sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXPVJLSYQBYCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635617
Record name Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

CAS RN

221908-17-4
Record name Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
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Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
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Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
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Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
Reactant of Route 5
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
Reactant of Route 6
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

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